Milnacipran

概述

描述

米那普仑是一种5-羟色胺-去甲肾上腺素再摄取抑制剂(SNRI),主要用于治疗纤维肌痛和重度抑郁症。 它以各种商品名销售,包括 Ixel、Savella、Dalcipran 和 Toledomin . 米那普仑在 SNRI 中独树一帜,因为它对 5-羟色胺和去甲肾上腺素的再摄取抑制具有平衡作用,这有助于它在管理疼痛和情绪障碍方面的功效 .

准备方法

米那普仑的合成涉及多个步骤,从容易获得的起始材料开始。 一种常见的合成路线包括以下步骤 :

中间体 V 的形成: 这涉及从苄基环化合物开始的五步反应序列。

还原和成盐: 使用还原剂(如碳载钯 (Pd/C) 和氢气 (H₂))对中间体 V 进行还原,然后进行成盐以获得米那普仑盐酸盐。

工业生产方法侧重于优化产量和纯度。 该工艺旨在经济高效,适合大规模生产 .

化学反应分析

Reductive Amination Route

Milnacipran hydrochloride is efficiently synthesized via reductive amination of an aldehyde to form a primary amine. This method reduces by-products and streamlines the process by using water-soluble reagents. Key steps include:

-

Reagents : Aldehydes, water-soluble reducing agents (e.g., sodium cyanoborohydride).

-

Conditions : Mild pH and temperature to favor selective amine formation.

-

Outcome : High yield (up to 95%) of the desired amine product with minimal side reactions .

Degradation Reactions

This compound undergoes significant degradation under stress conditions:

| Stress Condition | Degradation Percentage | Key Observations |

|---|---|---|

| 1N HCl | ~15% | Gradual decomposition over 5 hours at 70°C |

| 0.1N NaOH | ~25% | Prominent hydrolysis at elevated temperatures |

| 5% H₂O₂ | ~14% | Oxidative breakdown under heat |

| Photolysis/Thermal | Minor | Stable under neutral conditions |

These reactions highlight the need for stability-indicating analytical methods, such as UHPLC, to monitor degradation products .

Fluorimetric Detection via Isoindole Formation

This compound reacts with o-phthalaldehyde and 2-mercaptoethanol to form a fluorescent isoindole derivative:

-

Reaction Conditions : Optimized pH (4.5), temperature (60°C), and reaction time (15 min).

-

Spectral Properties : Excitation at 338.5 nm, emission at 433.5 nm.

-

Applications : Quantitative analysis in tablets, plasma, and urine with a linear range of 200–4000 ng/mL .

Pharmacokinetic Considerations

科学研究应用

Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has applications in the treatment of fibromyalgia and, as a short-term treatment, for major depressive disorder (MDD) . It was initially developed for depression, and in 2009, the U.S. Food and Drug Administration (FDA) approved it for treating fibromyalgia . However, other regulatory bodies, such as the European Medicines Agency (EMA), have not approved it for fibromyalgia, citing insufficient evidence of efficacy and concerns about the demonstration of sustained effects .

Fibromyalgia Treatment

This compound has been shown to improve multiple symptoms of fibromyalgia, including pain, physical function, fatigue, and cognitive dysfunction . Clinical trials have demonstrated its efficacy and safety in treating fibromyalgia .

Efficacy :

- Studies have shown that this compound significantly improves pain and other fibromyalgia symptoms .

- Patients continuing this compound treatment demonstrated a sustained reduction in pain over a 12-month period . Additional benefits were also maintained, as indicated by the Patient Global Impression of Change (PGIC) and Fibromyalgia Impact Questionnaire (FIQ) .

- This compound was associated with significant pain improvements after one week of treatment .

- In clinical trials, 50% and 52% of patients receiving this compound at 100 mg per day and 200 mg per day, respectively, showed statistically significant improvements in composite pain response rates, compared to 33% of patients on placebo .

Mechanism of Action :

- This compound enhances serotonin and norepinephrine activity within the descending inhibitory system, which helps to dampen pain signals .

- It preferentially inhibits norepinephrine reuptake and exhibits weak NMDA receptor inhibition .

- This compound's capacity to inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE) facilitates its treatment of MDD .

Adverse Effects :

- The most commonly reported adverse event was nausea .

- Other common adverse events include headache and constipation .

Major Depressive Disorder (MDD)

This compound is also used for the short-term treatment of major depressive disorder (MDD) . Its ability to inhibit the reuptake of both serotonin and norepinephrine makes it effective for treating MDD .

Neurocognitive Effects

Studies suggest that this compound may improve pain, disability, and mood . It is well-tolerated and can be effective in treating fibromyalgia patients with depression .

Data Table: this compound in Fibromyalgia Treatment

Case Studies

作用机制

米那普仑通过抑制 5-羟色胺和去甲肾上腺素的再摄取来发挥作用,从而提高它们在突触间隙中的浓度。 这种作用有助于缓解与纤维肌痛相关的抑郁症和疼痛症状 . 该化合物不会与其他单胺或受体发生显着相互作用,使其成为一种选择性且有效的治疗选择 .

相似化合物的比较

米那普仑通常与其他 SNRI 和抗抑郁药进行比较:

度洛西汀: 另一种用于类似适应症的 SNRI,但 5-羟色胺和去甲肾上腺素的再摄取抑制平衡不同。

文拉法辛: 一种 SNRI,与去甲肾上腺素相比,更倾向于抑制 5-羟色胺的再摄取。

普瑞巴林和加巴喷丁: 这些是用于神经性疼痛和纤维肌痛的 γ-氨基丁酸类似物,但作用机制不同

生物活性

Milnacipran is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) primarily indicated for the treatment of fibromyalgia and major depressive disorder (MDD). Its biological activity is characterized by its effects on neurotransmitter systems, pain modulation, and pharmacokinetics. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound acts by selectively inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic clefts. This mechanism enhances the availability of these neurotransmitters, which is crucial for alleviating symptoms associated with fibromyalgia and depression. Unlike many other SNRIs, this compound exhibits a preferential inhibition of norepinephrine reuptake over serotonin, which may contribute to its unique therapeutic profile .

Key Pharmacological Effects

- Serotonin System : this compound modifies the activity of 5-HT receptors, particularly affecting 5HT1A autoreceptors. In animal studies, it was shown to decrease the firing rate of serotonin neurons after prolonged administration .

- Norepinephrine System : The drug reduces norepinephrine uptake in specific brain regions while leaving serotonin uptake largely unaffected .

- Pain Modulation : this compound has demonstrated antinociceptive effects in various animal models, indicating its potential to alleviate chronic pain conditions such as fibromyalgia .

Clinical Efficacy

This compound's efficacy has been evaluated through multiple clinical trials focusing on fibromyalgia and chronic pain conditions. Below is a summary table of significant clinical findings:

Case Studies

- Fibromyalgia Treatment : A pivotal trial indicated that both doses of this compound led to significant reductions in pain and improvements in physical function among patients diagnosed with fibromyalgia. The study reported a high percentage of patients achieving clinically meaningful improvements across multiple domains .

- Chronic Pain Management : In a pilot study involving patients with lumbosacral radiculopathy, this compound treatment resulted in notable reductions in both radicular and nociceptive pain compared to placebo, suggesting its utility beyond fibromyalgia .

Adverse Effects

While this compound is generally well-tolerated, it can cause side effects that may limit its use:

- Common adverse effects include nausea (34.3% at 100 mg), headache (18%), and constipation (14.3%) .

- Patient withdrawal rates were significant, with up to 42% discontinuing treatment within the first six months due to adverse effects .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Approximately 85% bioavailability after oral administration; peak plasma concentration occurs within 2-4 hours post-dose .

- Distribution : Limited plasma protein binding (~13%) and a volume of distribution around 5 L/kg .

- Metabolism : Primarily metabolized by glucuronidation without significant inhibition of cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

属性

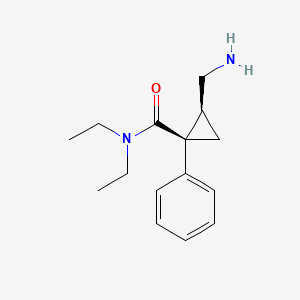

IUPAC Name |

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFMKBJSRMPLA-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048287, DTXSID601025164 | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e+00 g/L | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96847-55-1, 92623-85-3 | |

| Record name | Dextromilnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromilnacipran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROMILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。